molecular formula C8H4ClNO4 B13939300 5-Chloro-6-nitro-1(3H)-isobenzofuranone CAS No. 89891-84-9

5-Chloro-6-nitro-1(3H)-isobenzofuranone

Cat. No.: B13939300
CAS No.: 89891-84-9
M. Wt: 213.57 g/mol
InChI Key: JDOCMHSWCFJCIY-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1(3H)-isobenzofuranone is a chemical compound with the molecular formula C8H4ClNO4 It is a derivative of isobenzofuranone, characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitro-1(3H)-isobenzofuranone typically involves the nitration of 5-chloro-1(3H)-isobenzofuranone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-nitro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products Formed

    Reduction: 5-Chloro-6-amino-1(3H)-isobenzofuranone.

    Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-nitro-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-nitro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
  • 5-Chloro-6-nitro-1,3-benzoxazol-2(3H)-one
  • 5-Chloro-6-nitro-1H-benzimidazole

Uniqueness

5-Chloro-6-nitro-1(3H)-isobenzofuranone is unique due to its specific substitution pattern on the isobenzofuranone core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

89891-84-9

Molecular Formula

C8H4ClNO4

Molecular Weight

213.57 g/mol

IUPAC Name

5-chloro-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4ClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2H,3H2

InChI Key

JDOCMHSWCFJCIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)[N+](=O)[O-])Cl

Origin of Product

United States

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